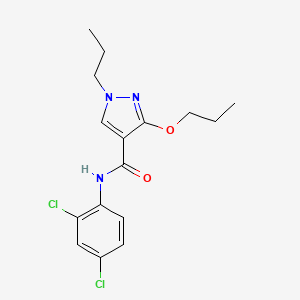
N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, influencing the molecule’s solubility and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the propoxy and propyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR, and IR spectroscopy are commonly used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring, for example, can participate in various reactions such as substitutions or additions. The carboxamide group could be involved in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in water. The dichlorophenyl group could potentially increase the compound’s stability .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
One study focused on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study developed unified pharmacophore models to understand binding interactions, suggesting the compound's potential in modulating receptor activity, which could be relevant for research into cannabinoid receptors and their antagonists (J. Shim et al., 2002).
Computational Design and Structure-Activity Relationship
Another investigation utilized computational design and structure-activity relationship (SAR) analysis for the synthesis of pyrazole derivatives. This study aimed to optimize the inhibition of protein kinases, which play a crucial role in cellular signaling pathways involved in cancer and other diseases, showcasing the compound's relevance in drug discovery and biochemical research (Y. Singh et al., 2009).
Antimicrobial Activity
Research into pyrazole-1-carboxamide derivatives highlighted their antimicrobial activities. By synthesizing a series of these compounds and testing their effects against various microbial strains, the study contributes to the search for new antimicrobial agents, which is critical in the face of rising antibiotic resistance (E. Sharshira & N. M. Hamada, 2011).
Synthesis and In Vitro Studies
Further studies on pyrazole derivatives, including synthesis and in vitro evaluation, provide insights into their potential for various applications in medicinal chemistry and pharmacology. For instance, the synthesis and characterization of novel compounds for their CB1 receptor antagonistic activity could inform the development of new therapeutic agents (Brijesh Kumar Srivastava et al., 2007).
Oxidative Stress and DNA Damage Studies
A novel pyrazolecarboxamide derivative was investigated for its antioxidant properties in an animal model exposed to lead nitrate. This study is significant for understanding the compound's potential in mitigating oxidative stress and DNA damage, relevant for environmental toxicity and pharmacological research (H. Soliman et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-3-7-21-10-12(16(20-21)23-8-4-2)15(22)19-14-6-5-11(17)9-13(14)18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBPPFHAKIBPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-pyridinyl)piperazino]-N-{4-[(2,3,4-trichlorobenzyl)sulfanyl]phenyl}acetamide](/img/structure/B2669209.png)
![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2669211.png)

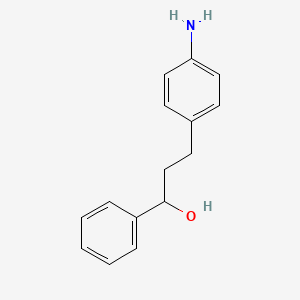


![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)
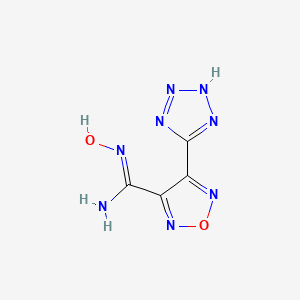
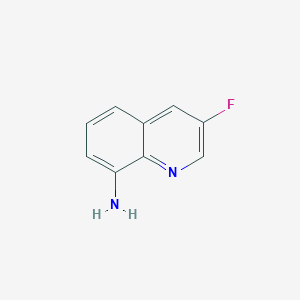

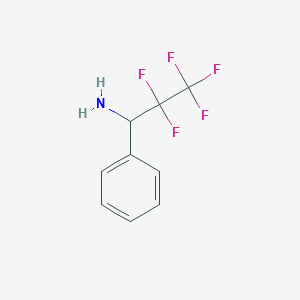
![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)